molecular formula C10H14N2 B11753140 (S)-3-Methyl-5,6,7,8-tetrahydroquinolin-8-amine

(S)-3-Methyl-5,6,7,8-tetrahydroquinolin-8-amine

Cat. No.: B11753140
M. Wt: 162.23 g/mol
InChI Key: HCOWPHZNMIYZAN-VIFPVBQESA-N
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Description

(S)-3-Methyl-5,6,7,8-tetrahydroquinolin-8-amine is an organic compound belonging to the class of tetrahydroquinolines. This compound is characterized by its unique structure, which includes a quinoline core with a methyl group at the 3rd position and an amine group at the 8th position. The (S) configuration indicates that the compound is the enantiomer with a specific spatial arrangement, which can have significant implications for its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Methyl-5,6,7,8-tetrahydroquinolin-8-amine typically involves several steps, starting from commercially available precursors. One common method involves the reduction of a quinoline derivative followed by selective functionalization. For instance, the reduction of 3-methylquinoline can be achieved using hydrogenation in the presence of a palladium catalyst. Subsequent amination at the 8th position can be carried out using reagents such as ammonia or amines under high-pressure conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation and amination reactions are optimized for large-scale production, often using fixed-bed reactors and automated control systems to maintain precise reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Methyl-5,6,7,8-tetrahydroquinolin-8-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can further hydrogenate the quinoline ring, potentially leading to fully saturated amine derivatives.

    Substitution: The amine group at the 8th position can participate in nucleophilic substitution reactions, forming various substituted amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst

    Substitution: Ammonia (NH₃), primary and secondary amines

Major Products Formed

    Oxidation: Quinoline derivatives

    Reduction: Fully saturated amine derivatives

    Substitution: Substituted amine derivatives

Scientific Research Applications

(S)-3-Methyl-5,6,7,8-tetrahydroquinolin-8-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-3-Methyl-5,6,7,8-tetrahydroquinolin-8-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. Pathways involved may include modulation of enzyme activity or receptor binding, leading to downstream biological effects.

Comparison with Similar Compounds

Similar Compounds

    ®-3-Methyl-5,6,7,8-tetrahydroquinolin-8-amine: The enantiomer of the (S) compound, with different spatial arrangement and potentially different biological activity.

    3-Methylquinoline: The parent compound without the tetrahydro and amine modifications.

    8-Aminoquinoline: A similar compound with an amine group at the 8th position but lacking the methyl group and tetrahydro structure.

Uniqueness

(S)-3-Methyl-5,6,7,8-tetrahydroquinolin-8-amine is unique due to its specific (S) configuration, which can result in distinct interactions with biological targets compared to its ® enantiomer. The presence of both the methyl group and the amine group in the tetrahydroquinoline structure also contributes to its unique chemical and biological properties.

Properties

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

IUPAC Name

(8S)-3-methyl-5,6,7,8-tetrahydroquinolin-8-amine

InChI

InChI=1S/C10H14N2/c1-7-5-8-3-2-4-9(11)10(8)12-6-7/h5-6,9H,2-4,11H2,1H3/t9-/m0/s1

InChI Key

HCOWPHZNMIYZAN-VIFPVBQESA-N

Isomeric SMILES

CC1=CC2=C([C@H](CCC2)N)N=C1

Canonical SMILES

CC1=CC2=C(C(CCC2)N)N=C1

Origin of Product

United States

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